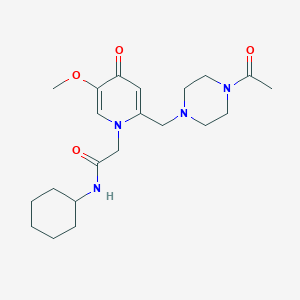

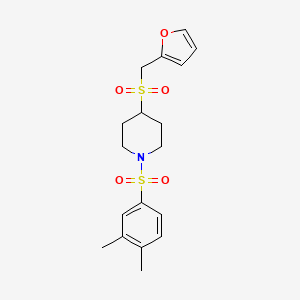

![molecular formula C21H27N5O2 B2577938 3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-11-3](/img/structure/B2577938.png)

3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an isopentyl group, a methyl group, a tolyl group, and a tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione group. The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The isopentyl group is a five-carbon chain with the formula (CH3)2CHCH2CH3 .

Scientific Research Applications

Chemical Properties and Synthesis

Research has delved into the ionization and methylation reactions of purine derivatives, highlighting their classification based on physical properties and reactions at specific positions in their structure. Studies by Rahat, Bergmann, and Tamir (1974) on purine-6,8-diones reveal insights into their ionization and methylation, important for understanding the chemical behavior of related compounds (Rahat, Bergmann, & Tamir, 1974). Similarly, research by Armarego and Reece (1976) focuses on the methylation and reduction of purine derivatives, providing a foundation for synthesizing and manipulating such compounds for various applications (Armarego & Reece, 1976).

Biological Activities

A study on purine alkaloids from the South China Sea gorgonian Subergorgia suberosa by Qi, Zhang, and Huang (2008) identified new purine derivatives demonstrating weak cytotoxicity toward human cancer cell lines, indicating potential for therapeutic applications (Qi, Zhang, & Huang, 2008). This exploration into natural sources for purine derivatives expands the understanding of their biological activities and potential uses in medicine.

Therapeutic Potential

The design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity have been explored, showcasing the potential of purine derivatives as anticancer agents. Hayallah (2017) discusses the synthesis of olomoucine analogues showing good to excellent inhibition activity against human breast cancer cell lines, emphasizing the therapeutic potential of these compounds (Hayallah, 2017).

properties

IUPAC Name |

1-methyl-3-(3-methylbutyl)-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-14(2)10-13-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-6-5-8-15(16)3/h5-6,8-9,14H,7,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURNBNJYQHVSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)